5,6-Dimethyl-2,1,3-benzothiadiazole
Overview
Description
5,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . It belongs to the benzothiadiazole family, which is known for its electron-deficient properties and applications in various fields such as organic electronics and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure.
Result of Action
As a compound used in proteomics research , it may have effects on protein function or structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,1,3-benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethylbenzenamine with sulfur and nitrosyl chloride, followed by cyclization to form the benzothiadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazole derivatives .
Scientific Research Applications
5,6-Dimethyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but without the methyl substitutions.
4,7-Dimethyl-2,1,3-benzothiadiazole: Another derivative with methyl groups at different positions, affecting its reactivity and applications.
5,6-Dimethyl-1,2,3-benzotriazole: A structurally related compound with a triazole ring instead of a thiadiazole ring, leading to different chemical properties.
Uniqueness
5,6-Dimethyl-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electron distribution and molecular interactions .
Properties
IUPAC Name |
5,6-dimethyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLCGOLBUDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351084 | |
Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1887-60-1 | |
Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5,6-Dimethyl-2,1,3-benzothiadiazole be modified chemically, and what are the resulting products?
A1: this compound can be chemically modified through bromination and oxidation reactions.
- Bromination: Reacting this compound with N-bromosuccinimide yields mono- and bis(bromomethyl)benzothiadiazole derivatives. [] This reaction allows for further functionalization by substituting the bromine atoms with various nucleophiles.
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: Both articles mention that spectroscopic properties of this compound and its derivatives were investigated. [, ] Unfortunately, the abstracts do not provide specific details about the type of spectroscopic data (e.g., NMR, IR, UV-Vis) or the key spectral features observed. Access to the full text of the articles would be needed to provide a comprehensive answer regarding the spectroscopic characterization.
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